tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is a complex organic compound with the molecular formula C19H31N3O4 It is characterized by the presence of a tert-butyl group, an amino group, and a pyrrolidine ring, along with a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction.
Attachment of the Dimethoxyphenyl Moiety: This step involves the coupling of the dimethoxyphenyl group to the pyrrolidine ring, often using a palladium-catalyzed cross-coupling reaction.
Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate group to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate
- tert-Butyl ((3aR,5s,6aS)-2-(dimethylcarbamoyl)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)carbamate
Uniqueness
tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is unique due to its specific combination of functional groups and structural features. The presence of the dimethoxyphenyl moiety and the pyrrolidine ring distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
886365-15-7 |
---|---|
Molecular Formula |
C19H31N3O4 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C19H31N3O4/c1-19(2,3)26-18(23)21-14-8-9-22(12-14)15(11-20)13-6-7-16(24-4)17(10-13)25-5/h6-7,10,14-15H,8-9,11-12,20H2,1-5H3,(H,21,23) |
InChI Key |
HRDVPEGYZCNYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.